molecular formula C11H23NO2 B8311283 Ethyl 7-ethylamino-heptanoate

Ethyl 7-ethylamino-heptanoate

Cat. No.: B8311283
M. Wt: 201.31 g/mol
InChI Key: WDOLAQKDHWZAPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-ethylamino-heptanoate is a synthetic amino acid ester that serves as a versatile intermediate in organic synthesis and pharmaceutical research. Compounds within this chemical class, characterized by an aliphatic chain with terminal ester and alkylated amino functionalities, are frequently employed as building blocks for the synthesis of more complex molecules . Similar structures are investigated for their role as precursors in the development of enzyme inhibitors and for their potential applications in medicinal chemistry . The ethyl ester group provides a handle for further synthetic modification, while the secondary amine can participate in the formation of amide bonds or other nitrogen-containing heterocycles. As a key intermediate, its value lies in its ability to introduce a specific seven-carbon chain with tailored functionality into target compounds. Strictly for Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

ethyl 7-(ethylamino)heptanoate

InChI

InChI=1S/C11H23NO2/c1-3-12-10-8-6-5-7-9-11(13)14-4-2/h12H,3-10H2,1-2H3

InChI Key

WDOLAQKDHWZAPM-UHFFFAOYSA-N

Canonical SMILES

CCNCCCCCCC(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Ethyl 7-(4-Methoxyphenyl)-4,7-Dioxo-Heptanoate
  • Structure: Features a 4-methoxyphenyl and two ketone groups (4,7-dioxo) on the heptanoate chain.
  • Applications : Used in synthetic routes for heterocyclic compounds; reference yields for synthesis are 43–49% .
  • Key Differences: The dioxo and aryl groups enhance electrophilicity, making it reactive in Michael additions or cyclization reactions, unlike the nucleophilic ethylamino group in the target compound.
Ethyl 7-Oxononanoate
  • Structure : Contains a ketone group at the seventh carbon.
  • Physicochemical Properties :
    • Molecular Weight: 200.27 g/mol
    • XLogP3: 1.8 (indicating moderate lipophilicity)
    • Hydrogen Bond Acceptors: 3 .
Ethyl 7-Bromoheptanoate
  • Structure : Bromine substituent at the seventh carbon.
  • Applications : Intermediate in nucleophilic substitution reactions (e.g., Grignard or Suzuki couplings).
  • Safety : Classified as a halogen-containing derivative with hazards related to reactivity and toxicity .

Pharmacologically Relevant Analogs

7-Amino-2-Heptenoates
  • Structure: Unsaturated heptenoate backbone with an amino group.
  • Applications : Key intermediates in methylphenidate synthesis (e.g., US Patent 6,031,124).
  • Key Differences: The α,β-unsaturation in heptenoates facilitates cyclization or isomerization, whereas the saturated heptanoate backbone of Ethyl 7-ethylamino-heptanoate offers stability but reduced reactivity .
Dexmethylphenidate Derivatives
  • Structure : Methylphenidate analogs with stereochemical modifications.
  • Synthesis: Patents (e.g., US 7,247,730) highlight the importance of chiral purity, a factor relevant to this compound if used in enantioselective syntheses .

Preparation Methods

One-Pot Reductive Amination

An alternative route employs reductive amination to streamline the process. Heptanal-7-amine is reacted with ethyl acetate in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). This method avoids brominated intermediates but requires anhydrous conditions and inert atmospheres.

Key parameters :

  • pH: Maintained at 6–7 using acetic acid buffer

  • Solvent: Methanol or ethanol

  • Yield: 65–72%, with residual aldehyde as a common impurity

Continuous Flow Synthesis

Reactor Design and Process Optimization

Recent advancements leverage continuous flow reactors to enhance reaction control and scalability. A patent-pending method for analogous brominated esters (e.g., ethyl 7-bromo-2,2-dimethylheptanoate) demonstrates the viability of this approach for ethyl 7-ethylamino-heptanoate. The system comprises:

  • Precooling modules : Cool reactants to −30°C to suppress side reactions

  • Metering pumps : Ensure precise stoichiometric ratios (e.g., 1:1 ethylamine-to-brominated ester)

  • Tubular reactors : Residence time of 60–300 seconds

Advantages :

  • 85–92% yield due to rapid mixing and heat dissipation

  • Reduced byproduct formation (<5% dialkylated derivatives)

Quenching and Post-Treatment

Continuous flow systems integrate in-line quenching using acidic solutions (e.g., 1M HCl) to neutralize excess ethylamine. Subsequent liquid-liquid extraction and rotary evaporation yield crude product, which is purified via fractional distillation or recrystallization.

Purification and Characterization

Recrystallization vs. Distillation

Method Solvent System Purity Yield Recovery
RecrystallizationEthanol/water (3:1)≥98%80–85%
Fractional Distillation95–97%90–92%

Recrystallization is preferred for small-scale synthesis, while distillation suits industrial-scale production.

Analytical Validation

  • NMR Spectroscopy : δ 1.26 ppm (triplet, ethyl ester CH₃), 3.04 ppm (triplet, ethylamino CH₂)

  • Mass Spectrometry : m/z 201.31 (M⁺), consistent with molecular formula C₁₁H₂₃NO₂

Comparative Analysis of Methodologies

Parameter Batch Process Continuous Flow
Yield70–78%85–92%
Reaction Time6–8 hours5–10 minutes
Byproduct Formation10–15%<5%
ScalabilityLimitedHigh

Continuous flow methods outperform batch processes in efficiency and purity but require significant upfront investment in equipment.

Challenges and Optimization Strategies

Byproduct Mitigation

  • Dialkylated Derivatives : Use of bulky bases (e.g., DBU) reduces nucleophilicity at secondary sites.

  • Residual Solvents : Switch to low-boiling-point solvents like diethyl ether for easier removal.

Catalytic Improvements

Recent studies suggest palladium-catalyzed amination could bypass brominated intermediates, though yields remain suboptimal (50–60%).

Industrial-Scale Considerations

For large-scale production (>100 kg), continuous flow systems are optimal. Key factors include:

  • Flow Rate Ratios : 1:1 to 1:1.5 for ethylamine and brominated ester

  • Temperature Gradients : Maintain −10°C in mixing zones to prevent exothermic side reactions

Q & A

Basic: What are the recommended experimental protocols for synthesizing Ethyl 7-ethylamino-heptanoate?

Methodological Answer:
Synthesis typically involves esterification and amine alkylation. A stepwise approach includes:

  • Step 1: Prepare the heptanoic acid precursor via carboxylation of a hexene derivative under basic conditions.
  • Step 2: Introduce the ethylamino group via nucleophilic substitution, using ethylamine and a suitable catalyst (e.g., Pd/C).
  • Step 3: Esterify the carboxylic acid using ethanol and acid catalysis (e.g., H₂SO₄).
  • Validation: Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography, and confirm purity using NMR and mass spectrometry .

Key Considerations:

  • Optimize reaction temperature and stoichiometry to minimize side products (e.g., over-alkylation).
  • Document solvent selection (polar aprotic solvents like DMF improve alkylation efficiency) .

Basic: How can researchers validate the structural integrity of this compound?

Methodological Answer:
Use a multi-technique approach:

  • NMR Spectroscopy: Analyze ¹H and ¹³C spectra to confirm ester and amine functional groups. Cross-check chemical shifts with databases like NIST Chemistry WebBook for analogous compounds .
  • Mass Spectrometry (MS): Compare experimental molecular ion peaks ([M+H]⁺) with theoretical values.
  • Infrared (IR) Spectroscopy: Identify characteristic peaks (e.g., C=O stretch at ~1740 cm⁻¹ for esters, N-H bend at ~1600 cm⁻¹).
  • X-ray Crystallography (if crystalline): Resolve 3D structure using programs like SHELXL for small-molecule refinement .

Data Contradiction Tip: Discrepancies in spectral data may indicate impurities or isomerization. Re-run analyses under standardized conditions and cross-reference with synthetic intermediates .

Advanced: How should researchers design experiments to investigate the compound’s stability under varying pH conditions?

Methodological Answer:

  • Experimental Design:
    • Variables: pH (3–10), temperature (25–60°C), and time (0–72 hrs).
    • Control: Buffer solutions without the compound.
    • Analysis: Quantify degradation via HPLC at intervals, tracking parent compound decay and byproduct formation.
  • Statistical Approach: Use factorial design to identify interactions between variables. Apply ANOVA to determine significant factors (e.g., pH > temperature) .

Critical Analysis: If degradation rates contradict Arrhenius predictions, consider non-thermal pathways (e.g., hydrolysis catalyzed by buffer ions) .

Advanced: What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Step 1: Re-examine synthetic steps for potential side reactions (e.g., incomplete alkylation leading to secondary amines).
  • Step 2: Compare experimental NMR/MS data with computational predictions (e.g., DFT-based chemical shift simulations).
  • Step 3: Employ 2D NMR techniques (COSY, HSQC) to resolve overlapping signals.
  • Step 4: If ambiguity persists, synthesize a derivative (e.g., acetylated amine) to simplify spectral interpretation .

Example: A missing NH peak in IR may suggest hydrogen bonding; confirm via solvent-dependent NMR studies in DMSO-d₆ vs. CDCl₃ .

Basic: What are the best practices for storing this compound to prevent degradation?

Methodological Answer:

  • Storage Conditions:
    • Temperature: –20°C in airtight, amber vials to block light.
    • Solvent: Dissolve in anhydrous acetonitrile or DMSO to limit hydrolysis.
  • Stability Testing: Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC .

Documentation: Record batch-specific storage logs and aliquot usage to track degradation trends .

Advanced: How can computational modeling predict the reactivity of this compound in biological systems?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate interactions with lipid bilayers to assess membrane permeability.
  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Docking Studies: Model binding affinity with target enzymes (e.g., esterases) using AutoDock Vina.
  • Validation: Correlate simulations with in vitro assays (e.g., enzyme inhibition tests) .

Pitfall Avoidance: Ensure force field parameters (e.g., AMBER) are compatible with amine and ester groups to avoid biased results .

Advanced: How to address low yields in large-scale synthesis of this compound?

Methodological Answer:

  • Root-Cause Analysis:
    • Step 1: Identify bottlenecks (e.g., poor mixing in alkylation step).
    • Step 2: Use DOE (Design of Experiments) to optimize parameters (catalyst loading, solvent volume).
  • Process Improvements:
    • Switch to flow chemistry for better heat/mass transfer.
    • Implement in-line FTIR for real-time monitoring.
  • Scale-Up Validation: Replicate small-scale conditions in pilot reactors and compare yield trends .

Basic: What ethical considerations apply to toxicity studies of this compound?

Methodological Answer:

  • Institutional Approval: Submit protocols to ethics committees, detailing humane endpoints for in vivo studies.
  • Data Transparency: Report negative results (e.g., lack of acute toxicity) to avoid publication bias.
  • Compliance: Follow OECD guidelines for chemical safety testing (e.g., Test No. 423 for acute oral toxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.